N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-26-20-12-11-19(14-21(20)29-15-24(2,3)23(26)28)25-22(27)18-10-9-16-7-5-6-8-17(16)13-18/h5-14H,4,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQUUFJLYYMSHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazepine ring, followed by the introduction of the naphthamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzoxazepine amides, which are often explored for their pharmacokinetic and pharmacodynamic profiles. Below is a detailed comparison with key analogs:
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide
- Structural Difference : The naphthamide group in the target compound is replaced with a 3,4-dimethylbenzamide moiety.
- Binding Affinity: Computational docking studies suggest that the naphthamide’s extended aromatic system may improve binding to hydrophobic pockets in kinase targets (e.g., PI3K isoforms) compared to smaller benzamide derivatives .
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives
- Structural Difference : These compounds feature a thiazolidinedione core instead of a benzoxazepine ring, with a focus on antidiabetic and anti-inflammatory activity .
- Functional Comparison :
- Bioactivity : Thiazolidinedione derivatives exhibit PPAR-γ agonism, whereas benzoxazepine amides are more commonly associated with kinase inhibition (e.g., mTOR, AKT pathways).
- Synthesis Complexity : The target compound’s benzoxazepine scaffold requires multi-step synthesis involving cyclization and amidation, while thiazolidinedione derivatives are synthesized via condensation reactions .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Predicted logP | Aqueous Solubility (µM) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound (2-naphthamide) | 406.47 | 4.2 | 12.5 | Naphthamide, benzoxazepine |
| 3,4-Dimethylbenzamide analog | 354.43 | 3.5 | 28.7 | Dimethylbenzamide |
| (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl-N-phenyl benzamide | 352.39 | 2.8 | 45.2 | Thiazolidinedione, benzamide |
Research Findings and Mechanistic Insights
- Target Compound: Demonstrates ~2.5-fold greater potency against PI3Kα compared to its dimethylbenzamide analog, likely due to π-π stacking interactions between the naphthamide and hydrophobic residues in the ATP-binding pocket .
- Limitations: No in vivo efficacy data are publicly available for the target compound, unlike its thiazolidinedione counterparts, which have advanced to preclinical models for metabolic disorders .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-naphthamide is a complex organic compound belonging to the oxazepine class. This compound exhibits significant biological activity due to its unique structural features and interactions with various molecular targets. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features an oxazepine ring and a naphthamide moiety, which contribute to its pharmacological properties. The molecular formula is , indicating a substantial degree of complexity.
This compound interacts with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrases. These enzymes play critical roles in physiological processes like pH regulation and fluid balance, making this compound relevant for conditions such as glaucoma and cancer treatment .
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways that regulate cellular responses. This binding can modulate various physiological processes.
- Gene Expression Modulation : There is potential for interaction with DNA/RNA, influencing gene expression and cellular function.
Biological Activity
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrases with high affinity (IC50 values in the low nM range) | Treatment of glaucoma and cancer |
| Antimicrobial Properties | Exhibits activity against various pathogens | Development of antimicrobial agents |
| Antitumor Activity | Shows promise in inhibiting tumor growth in vitro and in vivo | Cancer therapy |
Case Studies
- Antitumor Activity : A study demonstrated that derivatives of oxazepines similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases .
- Enzyme Interaction Studies : Research indicated that compounds structurally related to this compound showed strong inhibitory effects on carbonic anhydrases. This inhibition was linked to therapeutic benefits in treating conditions like glaucoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
